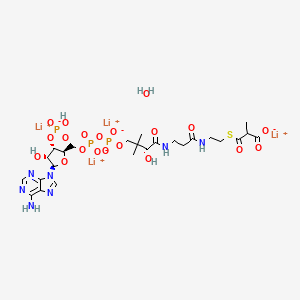

Sel de tétralithium du méthylmalonyl coenzyme A hydraté

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of methylmalonyl-CoA and its derivatives involves several biochemical steps. One reported method for synthesizing methylmalonyl-CoA involves a two-step procedure starting with the preparation of the thiophenyl ester of methylmalonic acid, followed by transesterification with coenzyme A, yielding methylmalonyl-CoA with a high overall yield of 80% (Padmakumar, R., Gantla, S., & Banerjee, R., 1993).

Molecular Structure Analysis

The molecular structure of compounds related to methylmalonyl-CoA, such as methylmalonyl-CoA epimerase, reveals a deep cleft in its architecture where the active site is located. This site contains specific residues (His12, Gln65, His91, and Glu141) that coordinate with a divalent metal ion, crucial for the enzyme's catalytic activity. This structure suggests a shared evolutionary origin with other proteins, indicating a versatile and ancient metal binding scaffold utilized in various biochemical reactions (McCarthy, A. et al., 2001).

Chemical Reactions and Properties

Methylmalonyl-CoA is involved in several important biochemical reactions, notably the isomerization reaction catalyzed by methylmalonyl-CoA mutase. This enzyme utilizes coenzyme B12 to convert methylmalonyl-CoA to succinyl-CoA, a crucial step in the metabolism of certain fatty acids and amino acids. The enzyme's mechanism includes cobalt-carbon bond cleavage of the cofactor, leading to radical-based rearrangement reactions, showcasing the chemical versatility of methylmalonyl-CoA (Chowdhury, S., & Banerjee, R., 2000).

Applications De Recherche Scientifique

Recherche en Biochimie

Sel de tétralithium du méthylmalonyl CoA hydraté: est principalement utilisé comme substrat pour étudier la spécificité et la cinétique de plusieurs enzymes {svg_1}. Ces enzymes comprennent :

Médecine et pharmacologie

Dans le domaine médical, le sel de tétralithium du méthylmalonyl CoA hydraté est utilisé pour étudier les troubles métaboliques, en particulier ceux impliquant le métabolisme des acides gras à chaîne impaire et de certains acides aminés {svg_2}. Il aide à comprendre des maladies comme l'acidémie méthylmalonique, où l'organisme ne peut pas métaboliser correctement certaines graisses et protéines.

Applications industrielles

Industriellement, ce composé est important dans la synthèse de molécules complexes. Il sert de brique de construction pour la production de polycétides, une classe de métabolites secondaires aux propriétés antibiotiques, antifongiques et anticancéreuses {svg_3}.

Sciences de l'environnement

En sciences de l'environnement, le sel de tétralithium du méthylmalonyl CoA hydraté peut être utilisé pour étudier le métabolisme microbien et son impact sur les cycles du carbone. Il est particulièrement pertinent pour comprendre les voies métaboliques des bactéries du sol qui contribuent à la séquestration du carbone et aux émissions de gaz à effet de serre {svg_4}.

Industrie alimentaire

Bien que les applications directes dans l'industrie alimentaire ne soient pas largement documentées, l'étude des voies métaboliques impliquant le sel de tétralithium du méthylmalonyl CoA hydraté peut influencer le développement de compléments alimentaires et la fortification des aliments avec des nutriments essentiels {svg_5}.

Recherche agricole

En agriculture, la recherche impliquant le sel de tétralithium du méthylmalonyl CoA hydraté peut conduire au développement de biopesticides et à l'amélioration de la résilience des cultures. Comprendre les voies métaboliques dans lesquelles ce composé est impliqué peut aider à concevoir des plantes présentant des caractéristiques de croissance améliorées {svg_6}.

Biologie synthétique

Les biologistes synthétiques utilisent le sel de tétralithium du méthylmalonyl CoA hydraté pour concevoir des bactéries et d'autres micro-organismes afin de produire des molécules organiques complexes. Cela a des implications pour la production durable de produits pharmaceutiques et de biocarburants {svg_7}.

Chimie analytique

Enfin, en chimie analytique, ce composé est utilisé comme étalon pour calibrer les instruments et valider les méthodologies de détection et de quantification de composés similaires dans divers échantillons {svg_8}.

Mécanisme D'action

Target of Action

The primary target of Methylmalonyl Coenzyme A Tetralithium Salt Hydrate (MM-CoA) is the enzyme Methylmalonyl Coenzyme A Mutase (MCM) . This enzyme is a 5’-deoxyadenosylcobalamin-linked mitochondrial enzyme that catalyzes the isomerization of L-methylmalonyl-coenzyme A to succinyl-coenzyme A .

Mode of Action

MM-CoA interacts with its target, MCM, to facilitate the conversion of L-methylmalonyl-coenzyme A to succinyl-coenzyme A . This interaction and the resulting changes play a crucial role in the metabolism of certain amino acids and fatty acids .

Biochemical Pathways

MM-CoA is involved in the metabolism of odd-chain fatty acids, cholesterol, and several amino acids including valine, isoleucine, methionine, and threonine . It is produced by the activity of the enzyme propionyl-CoA carboxylase (PCC) . The product of the reaction catalyzed by MCM, succinyl-CoA, is an important intermediate in the citric acid cycle, a key metabolic pathway for energy production.

Result of Action

The action of MM-CoA results in the production of succinyl-CoA, an important intermediate in the citric acid cycle . This contributes to the energy production in cells. Anomalies in this process, such as low MCM activity or altered metabolism of vitamin B12, can lead to the inherited metabolic disease methylmalonic acidemia (MMA) .

Analyse Biochimique

Biochemical Properties

Methylmalonyl coenzyme A tetralithium salt hydrate acts as a substrate for several enzymes, including methylmalonyl coenzyme A mutase, methylmalonyl coenzyme A decarboxylase, and methylmalonyl coenzyme A hydrolase . These enzymes facilitate the conversion of methylmalonyl coenzyme A to succinyl coenzyme A, a critical step in the tricarboxylic acid cycle. The interaction between methylmalonyl coenzyme A tetralithium salt hydrate and these enzymes is essential for maintaining metabolic homeostasis.

Cellular Effects

Methylmalonyl coenzyme A tetralithium salt hydrate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It plays a pivotal role in the catabolism of odd-chain fatty acids and certain amino acids, thereby impacting cellular energy production and metabolic flux . Additionally, methylmalonyl coenzyme A tetralithium salt hydrate can affect gene expression by modulating the activity of transcription factors involved in metabolic regulation.

Molecular Mechanism

At the molecular level, methylmalonyl coenzyme A tetralithium salt hydrate exerts its effects through binding interactions with specific enzymes and cofactors. The conversion of methylmalonyl coenzyme A to succinyl coenzyme A is catalyzed by methylmalonyl coenzyme A mutase, with vitamin B12 serving as a cofactor . This reaction is crucial for the proper functioning of the tricarboxylic acid cycle and energy production in cells.

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of methylmalonyl coenzyme A tetralithium salt hydrate can influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions, such as at -20°C . Over time, the degradation of methylmalonyl coenzyme A tetralithium salt hydrate can lead to a decrease in its efficacy and impact on cellular processes.

Dosage Effects in Animal Models

The effects of methylmalonyl coenzyme A tetralithium salt hydrate vary with different dosages in animal models. At lower doses, the compound supports normal metabolic functions, while higher doses may lead to toxic or adverse effects . Understanding the dosage thresholds is essential for optimizing the use of methylmalonyl coenzyme A tetralithium salt hydrate in research and therapeutic applications.

Metabolic Pathways

Methylmalonyl coenzyme A tetralithium salt hydrate is involved in several metabolic pathways, including the catabolism of odd-chain fatty acids, cholesterol, and amino acids such as valine, isoleucine, methionine, and threonine . The compound is produced by the activity of propionyl coenzyme A carboxylase and is subsequently converted to succinyl coenzyme A by methylmalonyl coenzyme A mutase . This conversion is vital for the entry of carbon units into the tricarboxylic acid cycle.

Transport and Distribution

Within cells and tissues, methylmalonyl coenzyme A tetralithium salt hydrate is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in cellular compartments where it exerts its biochemical effects .

Subcellular Localization

Methylmalonyl coenzyme A tetralithium salt hydrate is localized in various subcellular compartments, including the mitochondria, where it participates in metabolic reactions. The compound’s activity and function are influenced by its subcellular localization, which is directed by targeting signals and post-translational modifications .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway of Methylmalonyl coenzyme A tetralithium salt hydrate involves the condensation of Methylmalonyl chloride with coenzyme A followed by the addition of lithium hydroxide to form the tetralithium salt. The final step involves the addition of water to form the hydrate.", "Starting Materials": [ "Methylmalonyl chloride", "Coenzyme A", "Lithium hydroxide", "Water" ], "Reaction": [ "Step 1: Condensation of Methylmalonyl chloride with Coenzyme A in the presence of a base to form Methylmalonyl coenzyme A.", "Step 2: Addition of Lithium hydroxide to Methylmalonyl coenzyme A to form Methylmalonyl coenzyme A tetralithium salt.", "Step 3: Addition of Water to Methylmalonyl coenzyme A tetralithium salt to form Methylmalonyl coenzyme A tetralithium salt hydrate." ] } | |

Numéro CAS |

104809-02-1 |

Formule moléculaire |

C25H40LiN7O19P3S |

Poids moléculaire |

874.6 g/mol |

Nom IUPAC |

(2S)-3-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-2-methyl-3-oxopropanoic acid |

InChI |

InChI=1S/C25H40N7O19P3S.Li/c1-12(23(37)38)24(39)55-7-6-27-14(33)4-5-28-21(36)18(35)25(2,3)9-48-54(45,46)51-53(43,44)47-8-13-17(50-52(40,41)42)16(34)22(49-13)32-11-31-15-19(26)29-10-30-20(15)32;/h10-13,16-18,22,34-35H,4-9H2,1-3H3,(H,27,33)(H,28,36)(H,37,38)(H,43,44)(H,45,46)(H2,26,29,30)(H2,40,41,42);/t12?,13-,16-,17-,18+,22-;/m1./s1 |

Clé InChI |

UOQZLHKKSUHTJD-RPJGYGBISA-N |

SMILES isomérique |

[Li].CC(C(=O)O)C(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

SMILES |

[Li+].[Li+].[Li+].[Li+].CC(C(=O)[O-])C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O.O |

SMILES canonique |

[Li].CC(C(=O)O)C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

Description physique |

Solid |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

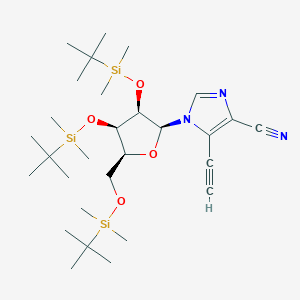

![4-Amino-1-(2',3',5'-tri-O-tert-butyldimethylsilyl-b-D-ribofuranosyl)-imidazo[4,5-c]pyridine](/img/structure/B1140140.png)

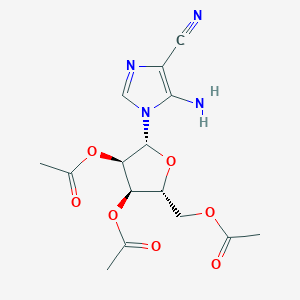

![1-[(2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-YL]-5-ethynylimidazole-4-carbonitrile](/img/structure/B1140142.png)

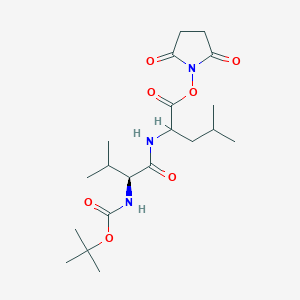

![2-(Hydroxymethyl)-6-[[3,4,5-trihydroxy-6-(4-nitrophenoxy)oxan-2-yl]methoxy]oxane-3,4,5-triol](/img/structure/B1140160.png)